Cas no 500-55-0 (Apoatropin)

Apoatropin structure
Apoatropin 화학적 및 물리적 성질
이름 및 식별자
-
- Benzeneacetic acid, a-methylene-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
- Apoatropine Hydrochloride
- (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylprop-2-enoate
- Apoatropine
- 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
- Apoatropin
- Apohyoscyamin
- Apohyoscyamine
- Atropamin
- Atropamine
- Atropasaeure-tropan-3endo-ylester
- atropic acid tropane-3endo-yl ester
- Atropyltropeine
- Tropine,atropate (ester)
- 3B4C10J0BP
- Tropine, atropate (ester)
- endo-alpha-Methylenebenzeneacetic acid 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester
- Benzeneacetic acid, alpha-methylene-, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, endo-
- Atropamine (Apoatropin)
- 1-alpha-H,5-alpha-H-Tropan-3-alpha-ol, atropate (ester)
- Benzeneacetic acid, alpha-methylene-, (3-endo)-8-methyl-8-a
- 500-55-0
- AKOS040761366
- APOATROPINE [MI]
- ATROPINE SULFATE IMPURITY A [EP IMPURITY]
- APOATROPINE [USP IMPURITY]
- 1.ALPHA.H,5.ALPHA.H-TROPAN-3.ALPHA.-OL, ATROPATE (ESTER)
- (1R,3R,5S)-8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL 2-PHENYLPROPENOATE
- BENZENEACETIC ACID, .ALPHA.-METHYLENE-, 8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL ESTER, ENDO-
- BRN 0085429
- SCHEMBL23495041
- 5-21-01-00228 (Beilstein Handbook Reference)
- EINECS 207-906-7
- (+/-)-APOATROPINE
- UNII-3B4C10J0BP
- SCHEMBL24069
- Benzeneacetic acid, alpha-methylene-, (3-endo)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester
- SCHEMBL24070
- Apoatropin; Apohyoscyamin; Apohyoscyamine; Atropamin; Atropamine; Atropyltropeine
- [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-phenylprop-2-enoate
- DTXSID801023633
- BENZENEACETIC ACID, .ALPHA.-METHYLENE-, (3-ENDO)-8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL ESTER
- 1-.alpha.-H,5-.alpha.-H-Tropan-3-.alpha.-ol, atropate
- NS00043038
- FT-0622451
- Propenoic acid, 2-phenyl-, 8-methyl-8-azabicyclo[3.2.1]octan-3-yl ester
- 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylprop-2-enoate
- Atropine - H2O
- Q25099870
- C17H21NO2
- FT-0622449
- FS-6665
- SCHEMBL21940586
- WPUIZWXOSDVQJU-UHFFFAOYSA-N
- Benzeneacetic acid, .alpha.-methylene-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl este
- 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl atropate #
- DTXSID70871704
- Benzeneacetic acid, .alpha.-methylene-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, endo-
- CHEBI:2780
- Atropyltropeine hydrochloride
- Atropamine hydrochloride
-
- 인치: 1S/C17H21NO2/c1-12(13-6-4-3-5-7-13)17(19)20-16-10-14-8-9-15(11-16)18(14)2/h3-7,14-16H,1,8-11H2,2H3/t14-,15+,16?
- InChIKey: WPUIZWXOSDVQJU-XYPWUTKMSA-N
- 미소: O(C(C(=C([H])[H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O)C1([H])C([H])([H])[C@]2([H])C([H])([H])C([H])([H])[C@]([H])(C1([H])[H])N2C([H])([H])[H]
- BRN: 0085429
계산된 속성
- 정밀분자량: 271.15700
- 동위원소 질량: 271.157
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 3
- 중원자 수량: 20
- 회전 가능한 화학 키 수량: 4
- 복잡도: 373
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 2
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 29.5
- 소수점 매개변수 계산 참조값(XlogP): 3.6
실험적 성질
- 색과 성상: Powder
- 밀도: 1.0288 (rough estimate)
- 융해점: 62°
- 비등점: 414.44°C (rough estimate)
- 플래시 포인트: 136.5±18.8 °C
- 굴절률: 1.5675 (estimate)
- PSA: 29.54000
- LogP: 2.80610
- 증기압: 0.0±0.9 mmHg at 25°C
Apoatropin 보안 정보
- 신호어:warning
- 피해 선언: CAUTION: May irritate eyes, skin
- 경고성 성명: P264+P280+P305+P351+P338+P337+P313
- 위험물 운송번호:UN 1544
- 위험 범주 코드: 26/28
- 보안 지침: 25-45
- 저장 조건:Store at recommended temperature
- 위험 용어:R26/28
Apoatropin 세관 데이터
- 세관 번호:2933990090
- 세관 데이터:
중국 세관 번호:
2933990090개요:
2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%
신고 요소:
제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자
요약:
2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%
Apoatropin 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
TRC | A727080-10mg |
Apoatropin |
500-55-0 | 10mg |
1200.00 | 2021-08-18 | ||
TRC | A727080-1mg |
Apoatropin |
500-55-0 | 1mg |
150.00 | 2021-08-18 |
Apoatropin 관련 문헌
-
Ana Romera-Torres,Roberto Romero-González,José Luis Martínez Vidal,Antonia Garrido Frenich Anal. Methods 2018 10 3340
-
3. Biosynthesis of hyoscyamine involves an intramolecular rearrangement of littorineRichard J. Robins,Peter Bachmann,Jack G. Woolley J. Chem. Soc. Perkin Trans. 1 1994 615
-
Xinxin Xu,Wenliang Ge,Steven Suryoprabowo,Xin Guo,Jianping Zhu,Liqiang Liu,Chuanlai Xu,Hua Kuang Analyst 2022 147 293
-
Hiroto Yoshida,Yuki Takemoto,Ken Takaki Chem. Commun. 2014 50 8299
500-55-0 (Apoatropin) 관련 제품
- 1823999-09-2(2-(2-Bromo-4-methylphenyl)-2,2-difluoroacetic acid)
- 1935598-96-1(3-(5-bromothiophen-3-yl)-2-methylpropanoic acid)
- 1439903-05-5(1-(4-fluorophenyl)methylcyclopropan-1-amine hydrochloride)
- 2171883-36-4(2-({1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpiperidin-4-yl}oxy)acetic acid)
- 68435-09-6(3-Hydroxyadamantane-1-carbohydrazide)
- 528610-00-6(2-[4-[Bis(4-methylphenyl)amino]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 2832-55-5(3-chlorohexan-2-one)
- 18729-08-3(5-Amino-2-bromo-4-(trifluoromethyl)benzoic acid)
- 1237588-13-4(1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine)
- 1247534-24-2(Benzonitrile, 4-methyl-2-(methylthio)-)
추천 공급업체
Enjia Trading Co., Ltd
골드 회원
중국 공급자
대량

Suzhou Genelee Bio-Technology Co., Ltd.
골드 회원
중국 공급자
대량

Shandong Feiyang Chemical Co., Ltd
골드 회원
중국 공급자
대량

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
골드 회원
중국 공급자
대량

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
골드 회원
중국 공급자
대량
